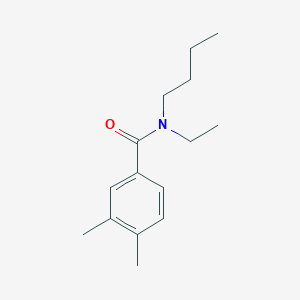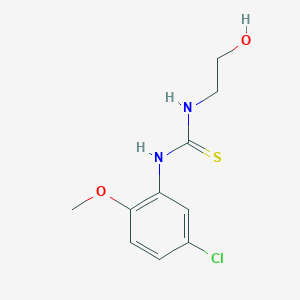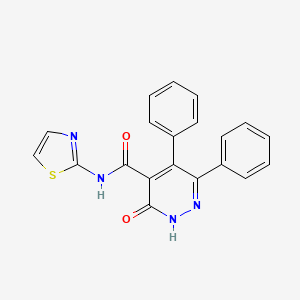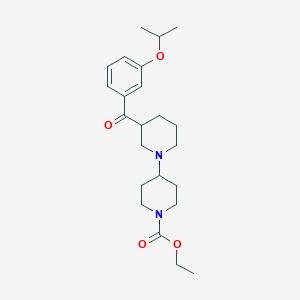
N-butyl-N-ethyl-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-ethyl-3,4-dimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents worldwide. DEET is used in a variety of products, including sprays, lotions, and wipes, and is effective against a wide range of insects, including mosquitoes, ticks, and flies.
Mécanisme D'action
N-butyl-N-ethyl-3,4-dimethylbenzamide works by interfering with the insect's ability to detect and locate its host. It does this by masking the scent of carbon dioxide and lactic acid, which are both produced by humans and animals and are attractive to insects. This compound also interferes with the insect's sense of taste and smell, making it difficult for the insect to locate its host.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile, with few adverse effects reported in humans. However, some studies have suggested that this compound may have potential neurotoxic effects, particularly with long-term exposure. This compound has also been shown to have an effect on the skin, causing irritation and dermatitis in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N-ethyl-3,4-dimethylbenzamide is a widely used insect repellent and has been extensively studied for its effectiveness against a variety of insects. It is relatively easy to synthesize and can be used in a laboratory setting to test the effectiveness of different insect repellents. However, this compound has limitations in terms of its potential neurotoxic effects and its potential to cause skin irritation and dermatitis in some individuals.
Orientations Futures
There are several areas of future research for N-butyl-N-ethyl-3,4-dimethylbenzamide. One area of research is the development of new insect repellents that are more effective and have fewer adverse effects than this compound. Another area of research is the development of new formulations of this compound that are more effective against a wider range of insects. Finally, there is a need for further research into the potential neurotoxic effects of this compound and its long-term effects on human health.
In conclusion, this compound is a widely used insect repellent that has been extensively studied for its effectiveness against a variety of insects. It is relatively easy to synthesize and can be used in a laboratory setting to test the effectiveness of different insect repellents. However, this compound has limitations in terms of its potential neurotoxic effects and its potential to cause skin irritation and dermatitis in some individuals. There are several areas of future research for this compound, including the development of new insect repellents and the further study of its potential neurotoxic effects.
Méthodes De Synthèse
N-butyl-N-ethyl-3,4-dimethylbenzamide is synthesized through a reaction between 3,4-dimethylbenzoyl chloride and N-butyl-N-ethylamine. The reaction takes place under anhydrous conditions and yields this compound as a colorless liquid. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-butyl-N-ethyl-3,4-dimethylbenzamide has been extensively studied for its insect repellent properties. It is commonly used in field studies to test the effectiveness of different insect repellents against a variety of insects. This compound has also been studied for its potential use in controlling the spread of insect-borne diseases, such as malaria and dengue fever. In addition, this compound has been studied for its potential use as a topical treatment for scabies, a parasitic skin infection.
Propriétés
IUPAC Name |
N-butyl-N-ethyl-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-5-7-10-16(6-2)15(17)14-9-8-12(3)13(4)11-14/h8-9,11H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOUJLGEZWKBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4876071.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4876078.png)

![1-{4-[(8-chloro-4-quinolinyl)amino]phenyl}ethanone](/img/structure/B4876102.png)

![N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide](/img/structure/B4876125.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)
![3-amino-N-[5-(isobutylthio)-1,3,4-thiadiazol-2-yl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4876142.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)

![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4876164.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B4876169.png)
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)
